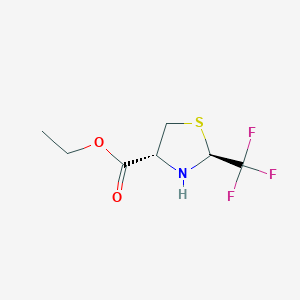
Ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate, commonly known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFMC is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of EFMC is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EFMC has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. EFMC has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
EFMC has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EFMC exhibits antimicrobial, antifungal, and antiviral properties. EFMC has also been shown to inhibit the activity of acetylcholinesterase and aldose reductase. In vivo studies have shown that EFMC exhibits anti-inflammatory, analgesic, and anticonvulsant properties. EFMC has also been shown to reduce blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
EFMC has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. EFMC is also stable under normal laboratory conditions and can be stored for extended periods. However, EFMC has some limitations, including its toxicity at high concentrations and its limited solubility in water.
Future Directions
EFMC has several potential future directions, including its use as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. EFMC may also be further studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of EFMC and its potential applications in various fields.
Conclusion:
In conclusion, EFMC is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. EFMC can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. EFMC has several advantages for lab experiments, including its ease of synthesis and potential applications in various fields. However, EFMC has some limitations, including its toxicity at high concentrations and limited solubility in water. EFMC has several potential future directions, including its use as a building block for the synthesis of new materials and its potential use in the treatment of various diseases.
Synthesis Methods
EFMC can be synthesized using different methods, including the reaction of ethyl glycinate hydrochloride with trifluoromethyl thioacyl chloride in the presence of triethylamine. The reaction produces EFMC as a white solid with a yield of approximately 70%. Another synthesis method involves the reaction of ethyl glycinate with trifluoromethyl thioisocyanate in the presence of triethylamine. This method produces EFMC as a colorless oil with a yield of approximately 80%.
Scientific Research Applications
EFMC has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EFMC has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. EFMC has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In material science, EFMC has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h4,6,11H,2-3H2,1H3/t4-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAXWZGTGRJHY-NJGYIYPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CS[C@H](N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
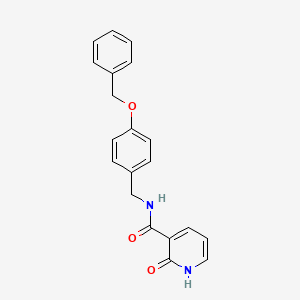
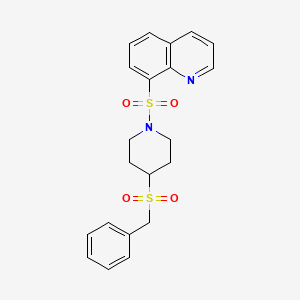
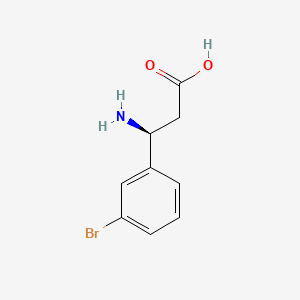

![N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2591890.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2591891.png)
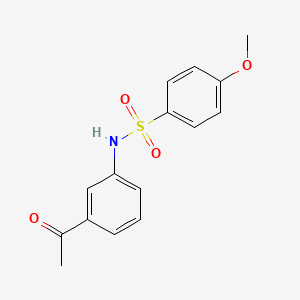
![3-Methyl-2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2591894.png)
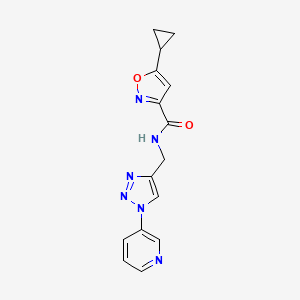
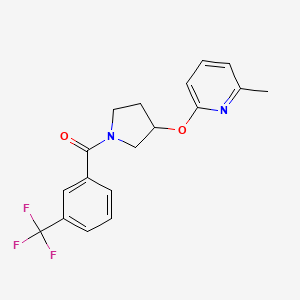
![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)